2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-13-8-6-12(7-9-13)16-19-17(22)14-4-1-2-5-15(14)20(16)10-3-11-21/h6-9,21H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFPRBLYNSDQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCO)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinazoline core, followed by the introduction of the fluorophenyl and hydroxypropyl groups. Common reagents used in these reactions include fluorobenzene derivatives, propylene oxide, and various catalysts to facilitate the formation of the thione group. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the hydroxypropyl group can improve its solubility and bioavailability. The hexahydroquinazoline-thione core is crucial for its biological activity, potentially interacting with cellular proteins and affecting various signaling pathways.
Comparison with Similar Compounds
Key Observations:
Impact of Fluorine vs. Chlorine: Fluorine in the target compound likely improves metabolic stability compared to chlorine analogs (e.g., 1-(4-chlorophenyl)-2-(methylamino)-1-propanone), which are more prone to oxidative degradation .
Core Structure Differences: The hexahydroquinazoline core provides conformational rigidity, which may enhance receptor selectivity compared to flexible chains in pentanone or indole derivatives.
Research Findings and Limitations
- Pharmacokinetics: No direct pharmacokinetic data exists for the target compound. However, fluorinated quinazolines generally exhibit longer half-lives than non-fluorinated analogs due to reduced CYP450-mediated metabolism .
- Biological Activity: Analogous compounds (e.g., pyrrolidinyl-substituted derivatives) show affinity for sigma-1 receptors or monoamine transporters, suggesting possible neuropsychiatric applications for the target molecule .
- Contradictions : highlights structural diversity but lacks quantitative data (e.g., IC50, solubility values), limiting direct mechanistic comparisons.
Biological Activity
2-(4-Fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H20F N3OS
- Molecular Weight : 307.41 g/mol
- CAS Number : 899977-42-5
The compound exhibits biological activity primarily through modulation of neurotransmitter systems and potential anti-inflammatory properties. It has been identified as a positive allosteric modulator (PAM) of the GABA-A receptor, which suggests a role in enhancing inhibitory neurotransmission. This mechanism is crucial for developing treatments for anxiety and seizure disorders .
Pharmacological Effects
- Neuropharmacology : The compound's interaction with the GABA-A receptor indicates its potential as an anxiolytic and anticonvulsant agent. Studies have shown that similar compounds can lead to increased GABAergic activity, resulting in sedative effects.
- Anti-inflammatory Activity : Preliminary studies suggest that hexahydroquinazoline derivatives may exhibit anti-inflammatory properties, potentially aiding in conditions such as arthritis or other inflammatory diseases.
Case Studies
- GABA-A Receptor Modulation : A study highlighted the efficacy of related compounds in modulating GABA-A receptor activity, demonstrating significant anxiolytic effects in animal models . The structural modifications in the hexahydroquinazoline series were shown to enhance metabolic stability and reduce hepatotoxicity compared to traditional agents like alpidem.
- Metabolic Stability : Another important aspect evaluated was the metabolic stability of the compound when tested against human liver microsomes (HLMs). The findings indicated that certain derivatives maintained a higher percentage of unmetabolized parent compound after incubation, suggesting improved pharmacokinetic profiles .
Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
